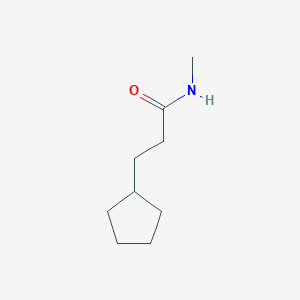

3-cyclopentyl-N-methylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyl-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10-9(11)7-6-8-4-2-3-5-8/h8H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWUEMNZTBFKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclopentyl-N-methylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely academic; it is a cornerstone of successful therapeutic development. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.[1][2][3] This guide provides a detailed examination of 3-cyclopentyl-N-methylpropanamide, a molecule of interest for its potential applications in medicinal chemistry. As a Senior Application Scientist, the following sections are designed to offer not just data, but a practical framework for understanding and experimentally determining the key physicochemical parameters that dictate a compound's journey toward becoming a viable drug candidate. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.

3-Cyclopentyl-N-methylpropanamide is a secondary amide with a molecular structure that presents an interesting balance of lipophilic and polar features. The cyclopentyl group contributes to its lipophilicity, while the amide functionality provides a site for hydrogen bonding.[4] Understanding the interplay of these structural elements is crucial for predicting its behavior in biological systems.

Core Physicochemical Properties

A quantitative understanding of a compound's physicochemical properties is the first step in assessing its "drug-likeness." While extensive experimental data for 3-cyclopentyl-N-methylpropanamide is not publicly available, we can compile computed values from reputable sources and use them as a predictive baseline. These computational tools are invaluable in the early stages of drug discovery for prioritizing candidates for synthesis and further testing.[5]

| Property | Value | Source |

| Molecular Formula | C9H17NO | PubChem[4] |

| Molecular Weight | 155.24 g/mol | PubChem[4] |

| IUPAC Name | 3-cyclopentyl-N-methylpropanamide | PubChem[4] |

| SMILES | CNC(=O)CCC1CCCC1 | PubChem[4] |

| InChI Key | XZWUEMNZTBFKMI-UHFFFAOYSA-N | PubChem[4] |

| XLogP3 (Computed) | 1.8 | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem (Computed)[4] |

| Hydrogen Bond Acceptors | 1 | PubChem (Computed)[4] |

Note: The properties listed above, with the exception of the molecular formula and weight, are computationally derived and should be confirmed by experimental analysis.

The Significance of Physicochemical Properties in Drug Development

The journey of a drug from administration to its target site is a complex process largely dictated by its physicochemical properties.[1] A key framework for evaluating the "drug-likeness" of a potential oral therapeutic is Lipinski's Rule of Five.[5][6][7] This rule suggests that poor absorption or permeation is more likely when a compound has:

-

More than 5 hydrogen bond donors.

-

More than 10 hydrogen bond acceptors.

-

A molecular weight over 500 daltons.

-

A calculated logP (ClogP) greater than 5.

Based on its computed properties, 3-cyclopentyl-N-methylpropanamide adheres to Lipinski's Rule of Five, making it a promising candidate for oral bioavailability.[4][5]

Experimental Determination of Key Physicochemical Properties

To move beyond computational predictions, rigorous experimental determination of a compound's physicochemical properties is essential. The following sections provide detailed, field-proven protocols for measuring aqueous solubility, the octanol-water partition coefficient (logP), and the acid dissociation constant (pKa).

Aqueous Solubility

Importance: Aqueous solubility is a critical factor for drug absorption.[8] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to low bioavailability and therapeutic failure.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is a gold-standard approach for determining thermodynamic solubility.

-

Preparation of Saturated Solution: Add an excess amount of 3-cyclopentyl-N-methylpropanamide to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. This can be done using a mechanical shaker or rotator.

-

Phase Separation: Allow the suspension to settle. To remove undissolved solid, centrifuge the sample at a high speed.

-

Sampling and Analysis: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The measured concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Caption: Workflow for Aqueous Solubility Determination.

Octanol-Water Partition Coefficient (LogP)

Importance: The logP value is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes.[9] An optimal logP is crucial for absorption and distribution to the target tissue.

Experimental Protocol: Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible phases.[10][11][12][13]

-

Pre-saturation of Solvents: Prepare water-saturated octanol and octanol-saturated water by vigorously mixing equal volumes of n-octanol and purified water and allowing the phases to separate. This prevents volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of 3-cyclopentyl-N-methylpropanamide in the octanol-saturated water.

-

Partitioning: Add an equal volume of water-saturated octanol to the aqueous solution in a sealed container.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Sampling and Analysis: Carefully sample both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Workflow for LogP Determination.

Acid Dissociation Constant (pKa)

Importance: The pKa of a compound determines its ionization state at a given pH. Since the charge of a molecule significantly affects its solubility, permeability, and target binding, knowing the pKa is critical.[14] Amides are generally neutral, but can exhibit very weak basicity or acidity under certain conditions.

Experimental Protocol: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[10][15][16]

-

Sample Preparation: Dissolve a precise amount of 3-cyclopentyl-N-methylpropanamide in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low.[17]

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately, from the inflection point of the first derivative of the curve.

Synthesis of 3-Cyclopentyl-N-methylpropanamide

A plausible synthetic route to 3-cyclopentyl-N-methylpropanamide starts from the commercially available 3-cyclopentylpropionic acid.[8][17] The key transformation is the formation of the amide bond with methylamine. Direct reaction of a carboxylic acid and an amine to form an amide typically requires high temperatures and is often inefficient due to the formation of an ammonium salt.[1][5] Therefore, activation of the carboxylic acid is necessary.

Method 1: Using a Coupling Agent

A common and effective method for amide bond formation at room temperature is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][9][10]

-

Activation: In an anhydrous aprotic solvent (e.g., dichloromethane, DMF), dissolve 3-cyclopentylpropionic acid. Add the coupling agent (e.g., EDC, 1.1 equivalents) and, optionally, an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

-

Amine Addition: To the activated carboxylic acid solution, add methylamine (as a solution in a suitable solvent like THF or water, or as a salt with a base like triethylamine to liberate the free amine).

-

Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup and Purification: The workup procedure depends on the coupling agent used. If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous wash.[9] If DCC is used, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[9] The crude product is then purified, typically by column chromatography.

Method 2: Conversion to Acyl Chloride

Another robust method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[6][7][15]

-

Acyl Chloride Formation: React 3-cyclopentylpropionic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. This reaction is typically performed in an inert solvent or neat, and the excess chlorinating agent is removed by distillation.

-

Amidation: The resulting 3-cyclopentylpropanoyl chloride is then dissolved in an aprotic solvent and reacted with methylamine in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[3]

-

Workup and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The final product is purified by distillation or column chromatography.

Caption: Synthetic Pathways to 3-Cyclopentyl-N-methylpropanamide.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 3-cyclopentyl-N-methylpropanamide, framed within the context of modern drug discovery. While computational data offers a valuable starting point, the emphasis here has been on the robust experimental methodologies required for accurate characterization. The detailed protocols for determining aqueous solubility, logP, and pKa serve as a practical resource for researchers. Furthermore, the outlined synthetic pathways provide a clear and scientifically sound approach to obtaining this compound for further study. A thorough understanding and experimental validation of these core physicochemical properties are indispensable for advancing any compound through the drug development pipeline.

References

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.

-

Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

Cambridge MedChem Consulting. LogP/D. Retrieved from [Link]

-

Slideshare. (2023, November 28). Rule_of_5_and_drug_likeness_(1).pdf. Retrieved from [Link]

- G. M. Keserű, G. M. (2003). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Medicinal Chemistry, 10(4), 229-42.

-

ResearchGate. LogP / LogD shake-flask method v1. Retrieved from [Link]

-

ProteinIQ. Lipinski's Rule of 5 Calculator - Free Online Drug-Likeness Screening. Retrieved from [Link]

- Plaza, J., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 153-161.

-

Fiveable. (2025, August 15). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]

- Ràfols, C., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta, 162, 293-299.

-

TIU Lecture Notes. (2023, November 28). lipinski rule of five. Retrieved from [Link]

-

ResearchGate. ADME Properties and Their Dependence on Physicochemical Properties. Retrieved from [Link]

-

Admescope. (2022, May 11). Remember to characterize the physicochemical parameters of your compounds early on. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Zhang, H., et al. (2021). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 6(3), 2345–2351.

-

BioIVT. (2020, April 9). What is ADME and how does it fit into drug development?. Retrieved from [Link]

-

PubChem. 3-cyclopentyl-N-methylpropanamide. Retrieved from [Link]

-

Wikipedia. Cypionic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Cyclopentanepropanamide, N-methyl-(9CI) | C9H17NO | CID 918358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Lab Reporter [fishersci.it]

- 7. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 11. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hepatochem.com [hepatochem.com]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 16. Cypionic acid - Wikipedia [en.wikipedia.org]

- 17. 3-Cyclopentylpropionic acid 98 140-77-2 [sigmaaldrich.com]

Biological Activity Profile of 3-Cyclopentyl-N-methylpropanamide

The following technical guide details the biological activity profile, physicochemical properties, and synthesis of 3-cyclopentyl-N-methylpropanamide , a structural pharmacophore often utilized in fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies involving G-protein coupled receptors (GPCRs) such as melatonin and histamine receptors.[1]

A Technical Guide for Drug Discovery & Medicinal Chemistry[1]

Executive Summary & Chemical Identity

3-cyclopentyl-N-methylpropanamide (CAS: 153035-41-7) is a lipophilic amide derivative characterized by a cyclopentyl "tail" and an N-methylpropanamide "head."[1][2] Structurally, it serves as a non-aromatic bioisostere of N-methyl-3-phenylpropanamide and a simplified analog of indole-based melatonergic ligands (e.g., melatonin, ramelteon).[1]

In medicinal chemistry, this scaffold is primarily investigated for its ability to penetrate the blood-brain barrier (BBB) due to its favorable LogP (~1.[1]5) and low molecular weight, making it a valuable probe for CNS-targeted receptor modulation.[1]

| Property | Value | Source |

| IUPAC Name | 3-cyclopentyl-N-methylpropanamide | PubChem [1] |

| Molecular Formula | C₉H₁₇NO | PubChem [1] |

| Molecular Weight | 155.24 g/mol | PubChem [1] |

| LogP (Predicted) | 1.5 - 1.8 | Cheméo [2] |

| H-Bond Donors | 1 | PubChem [1] |

| H-Bond Acceptors | 1 | PubChem [1] |

| Rotatable Bonds | 4 | PubChem [1] |

Pharmacological Profile & Mechanism of Action

While 3-cyclopentyl-N-methylpropanamide is rarely used as a standalone therapeutic, its biological activity is defined by its role as a functional fragment in ligand-receptor interactions.[1]

Melatonergic Receptor Modulation (MT1/MT2)

The molecule exhibits structural homology to the "linker-amide" region of Melatonin (N-acetyl-5-methoxytryptamine).[1]

-

Mechanism: The N-methylpropanamide moiety mimics the N-acetylaminoethyl side chain of melatonin, which is critical for binding to the MT1 and MT2 receptors.[1]

-

Bioisosterism: The cyclopentyl ring replaces the aromatic indole core. This "phenyl-to-cyclopentyl" substitution is a classic strategy to reduce π-π stacking interactions while maintaining hydrophobic volume occupancy in the receptor's binding pocket.[1]

-

Predicted Activity: Low-affinity agonist or allosteric modulator.[1] The lack of an aromatic core reduces binding affinity compared to Ramelteon, but the molecule retains sufficient lipophilicity to access the orthosteric site.

Transient Receptor Potential (TRP) Channel Interaction

Short-chain N-alkyl amides are known modulators of TRP channels.[1]

-

TRPV1 (Vanilloid): Lacks the vanillyl head group required for potent agonism (like capsaicin), suggesting it may act as a silent antagonist or weak modulator.[1]

-

TRPM8 (Cold): Cyclopentyl amides structurally resemble "cooling agents" (e.g., WS-3, WS-23), suggesting potential activity at the TRPM8 receptor, producing a cooling sensation without the menthol odor.[1]

Metabolic Stability & ADME

-

Absorption: High passive diffusion predicted due to low polar surface area (PSA ~29 Ų) and moderate lipophilicity.[1]

-

Metabolism: Susceptible to hepatic amidases and CYP450 -mediated hydroxylation on the cyclopentyl ring.[1]

-

Distribution: High probability of BBB penetration, making it suitable for CNS indications.

Visualization: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the SAR logic used to derive 3-cyclopentyl-N-methylpropanamide from established melatonergic drugs.

Caption: SAR evolution demonstrating the transition from aromatic indole cores to the simplified cyclopentyl scaffold.

Experimental Protocols

Chemical Synthesis (Amide Coupling)

Objective: Synthesize high-purity 3-cyclopentyl-N-methylpropanamide for biological assay.

Reagents:

-

3-Cyclopentylpropionic acid (1.0 eq)[1]

-

Methylamine hydrochloride (1.2 eq)[1]

-

EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)[1]

-

HOBt (Hydroxybenzotriazole) (1.2 eq)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

Protocol:

-

Activation: Dissolve 3-cyclopentylpropionic acid in anhydrous DCM under nitrogen atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

-

Coupling: Add Methylamine hydrochloride followed by dropwise addition of DIPEA.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

-

Work-up: Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Purify residue via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Validation: Confirm structure via ¹H-NMR (CDCl₃) and LC-MS (Expected [M+H]⁺ = 156.2).[1]

In Vitro Calcium Mobilization Assay (GPCR Screening)

Objective: Assess functional activity at MT1/MT2 or TRP channels.[1]

Workflow:

-

Cell Culture: CHO-K1 cells stably expressing human MT1 or MT2 receptors.[1]

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

-

Compound Addition: Add 3-cyclopentyl-N-methylpropanamide (0.1 nM – 10 µM) using an automated liquid handler.

-

Measurement: Monitor intracellular Ca²⁺ flux using a FLIPR (Fluorometric Imaging Plate Reader) system.[1]

-

Analysis: Plot Relative Fluorescence Units (RFU) vs. Log[Concentration] to determine EC₅₀.

Visualization: Putative Metabolic Pathway

The following diagram outlines the predicted metabolic fate of the molecule in vivo.

Caption: Predicted metabolic pathways involving amide hydrolysis and CYP450-mediated oxidation.

References

-

PubChem. (2025).[1][3][4] 3-cyclopentyl-N-methylpropanamide (Compound).[5] National Library of Medicine. [Link][1]

-

Cheméo. (2025).[1][4] Propanamide, 3-cyclopentyl-N-methyl- Chemical Properties. [Link][1]

-

Rivara, S., et al. (2007). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry. [Link]

-

Vacek, J. (2014).[1][6] Chemical Properties and Biological Activities of Cyclopentenediones and Related Derivatives. ResearchGate. [Link]

Sources

- 1. BindingDB BDBM79507 3-(4-bromophenyl)sulfonyl-N-[4-(diethylamino)-2-methyl-phenyl]propanamide::3-(4-bromophenyl)sulfonyl-N-[4-(diethylamino)-2-methylphenyl]propanamide::3-[(4-bromophenyl)sulfonyl]-N-[4-(diethylamino)-2-methylphenyl]propanamide::3-brosyl-N-[4-(diethylamino)-2-methyl-phenyl]propionamide::MLS001202313::SMR000564974::cid_4109100 [bindingdb.org]

- 2. 3-(cyclopentylmethylamino)-N,N-diethylpropanamide | C13H26N2O | CID 62069829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LY2109761 | C26H27N5O2 | CID 11655119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-cyclopentylpropanoate | C9H16O2 | CID 13033439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanamide, 3-cyclopentyl-N-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Nomenclature, Structural Analysis, and Synonyms of 3-Cyclopentyl-N-methylpropanamide

This technical guide provides a comprehensive structural and nomenclatural analysis of 3-cyclopentyl-N-methylpropanamide , a specific amide derivative often utilized as a lipophilic building block in medicinal chemistry.

Core Identity & Chemoinformatics

Compound Name: 3-Cyclopentyl-N-methylpropanamide

CAS Registry Number: 153035-41-7

Molecular Formula: C

Structural Identifiers

| Identifier Type | Value |

| SMILES | CNC(=O)CCC1CCCC1 |

| InChI | InChI=1S/C9H17NO/c1-10-9(11)7-6-8-4-2-3-5-8/h8H,2-7H2,1H3,(H,10,11) |

| InChIKey | XZWUEMNZTBFKMI-UHFFFAOYSA-N |

Structural Analysis & IUPAC Nomenclature

The IUPAC name 3-cyclopentyl-N-methylpropanamide is constructed based on the priority rules for amides as the principal functional group.

Nomenclatural Breakdown

The name is derived by dissecting the molecule into three distinct components: the parent chain, the principal functional group, and the substituents.

-

Principal Functional Group (Suffix): The presence of the carboxamide group (

) dictates the suffix -amide . -

Parent Carbon Chain: The longest carbon chain containing the carbonyl carbon (C1) is three carbons long (C1–C2–C3). This corresponds to propanamide .[2][3][4]

-

Note: The numbering starts at the carbonyl carbon (C1).

-

-

Substituents:

-

N-methyl: A methyl group attached to the nitrogen atom. The locant "

" indicates attachment to the amide nitrogen rather than the carbon chain. -

3-cyclopentyl: A cyclopentyl ring attached to the 3rd carbon of the propanamide chain.

-

Visualization: Naming Logic

The following diagram illustrates the mapping between the chemical structure and its IUPAC designations.

Figure 1: Logical decomposition of the IUPAC name 3-cyclopentyl-N-methylpropanamide.

Synonyms and Related Nomenclature

In database searching and patent analysis, this compound may appear under several synonymous names derived from alternative naming conventions (e.g., acid-based naming or Chemical Abstracts Service styles).

| Naming Convention | Synonym | Context |

| Alternative IUPAC | N-methyl-3-cyclopentylpropionamide | "Propionamide" is a retained IUPAC name for propanamide. |

| CAS Index Name (9CI) | Cyclopentanepropanamide, N-methyl- | Used in CAS databases; prioritizes the ring system in indexing. |

| Acid Derivative | N-methyl cypionamide | Derived from "Cypionic acid" (3-cyclopentylpropionic acid). |

| Systematic | N-methyl-3-cyclopentylpropanoic acid amide | Explicitly stating the acid origin. |

Synthesis & Field-Proven Protocols

The synthesis of 3-cyclopentyl-N-methylpropanamide typically follows a standard amide coupling workflow. The precursor, 3-cyclopentylpropionic acid (Cypionic Acid), is a widely available building block used in pharmaceutical "cypionate" prodrugs (e.g., Testosterone Cypionate).

Method A: Direct Amide Coupling (EDC/NHS)

For high-purity library synthesis, carbodiimide coupling is preferred to avoid harsh acidic conditions.

-

Activation: Dissolve 3-cyclopentylpropionic acid (1.0 eq) in DCM. Add EDC·HCl (1.2 eq) and HOBt or NHS (1.2 eq) to form the active ester.

-

Coupling: Add Methylamine (2.0 M in THF, 1.5 eq) and a base (DIPEA, 2.0 eq).

-

Workup: Wash with 1M HCl (to remove unreacted amine) and saturated NaHCO

(to remove unreacted acid). -

Purification: Silica gel chromatography (EtOAc/Hexanes).

Method B: Acid Chloride Route (Scale-Up)

For larger scales where cost is a driver, the acid chloride route is robust.

-

Chlorination: Reflux 3-cyclopentylpropionic acid with Thionyl Chloride (

) to generate 3-cyclopentylpropionyl chloride . Remove excess -

Amidation: Add the crude acid chloride dropwise to a cooled solution (

) of Methylamine and Triethylamine in DCM. -

Causality: The exothermic nature requires cooling to prevent side reactions (e.g., polymerization or double acylation).

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from the commercial precursor Cypionic Acid to the target amide.[5]

Applications & Properties

Lipophilicity & Drug Design: The cyclopentylpropion- motif (often called the "cypionate" tail) is historically significant in drug development. It is attached to steroid alcohols to create prodrugs with high lipophilicity (LogP enhancement).

-

Mechanism: In the context of this amide, the cyclopentyl group acts as a hydrophobic anchor.

-

Predicted LogP: ~1.8 - 2.5 (Moderately lipophilic).

-

Role: This specific amide is often used as a stable, non-hydrolyzable analog of cypionate esters in Structure-Activity Relationship (SAR) studies to test receptor binding without metabolic degradation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 918358, 3-cyclopentyl-N-methylpropanamide. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Propanamide, 3-cyclopentyl-N-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Oakwood Products, Inc. Product Information: 3-Cyclopentyl-N-methylpropanamide (CAS 153035-41-7).[1] Retrieved from [Link]

- International Union of Pure and Applied Chemistry (IUPAC).Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

Sources

- 1. Cyclopentanepropanamide, N-methyl-(9CI) | C9H17NO | CID 918358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanamide, 3-cyclopentyl-N-methyl- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 3-(cyclopentylmethylamino)-N,N-diethylpropanamide | C13H26N2O | CID 62069829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propanamide, 3-cyclopentyl-N-isobutyl- [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

electronic properties of 3-cyclopentyl-N-methylpropanamide for computational chemistry

Topic: Electronic Properties of 3-Cyclopentyl-N-methylpropanamide for Computational Chemistry Content Type: Technical Whitepaper / Computational Protocol Audience: Computational Chemists, Medicinal Chemists, Structural Biologists[1][2]

Executive Summary

In the fragment-based drug discovery (FBDD) landscape, 3-cyclopentyl-N-methylpropanamide serves as a critical model scaffold.[1][2] It combines a polar, hydrogen-bonding core (secondary amide ) with a lipophilic, spatially defined tail (cyclopentyl group ).[1] This duality makes it an ideal probe for studying hydrophobic collapse, amide-pi interactions, and solvation penalties in protein-ligand binding.[1][2]

This guide provides a rigorous computational framework for characterizing this molecule. We move beyond standard geometry optimization to explore the conformational ensembles , dispersion-dominated folding , and electrostatic surfaces that drive its bioactivity.[1]

Molecular Architecture & Conformational Landscape

The Amide Core (The Anchor)

The N-methylpropanamide motif provides the electronic "anchor."

-

Resonance Stability: The nitrogen lone pair delocalizes into the carbonyl

orbital ( -

Cis/Trans Isomerism: While the trans isomer (methyl group anti to carbonyl oxygen) is sterically favored by 2.5–3.0 kcal/mol, the barrier to rotation is high (~18-20 kcal/mol). Computational screens must explicitly sample both isomers to avoid kinetic trapping during optimization.[1][2]

The Cyclopentyl Tail (The Hydrophobe)

The cyclopentyl ring is not planar. It rapidly interconverts between envelope (

-

Pseudorotation: The ring puckering amplitude is low, but it creates a "sweeping" hydrophobic volume that influences the entropy of binding.

-

Dispersion Folding: In vacuum or non-polar solvents, the flexible ethyl linker allows the cyclopentyl ring to fold back over the amide face, stabilized by weak CH···

dispersion forces.[1][2] Standard DFT functionals (e.g., B3LYP) will fail to predict this folding without dispersion corrections (D3/D4). [1]

Computational Methodology: The "Gold Standard" Protocol

To ensure high-fidelity electronic property prediction, we utilize a hierarchical workflow: MM Conformational Search

Recommended Level of Theory

-

Functional:

B97X-D or B3LYP-D3(BJ) .[1][2] -

Solvation: SMD (Solvation Model based on Density) .

-

Rationale: The SMD model parametrizes the cavity radii to reproduce experimental

, critical for amphiphilic molecules.

-

Key Electronic Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity profile is defined by the HOMO-LUMO gap.[2]

-

HOMO: Localized primarily on the amide nitrogen and carbonyl oxygen lone pairs (non-bonding character).[3] High energy indicates susceptibility to electrophilic attack (e.g., metabolic oxidation by CYP450).[1]

-

LUMO: Localized on the carbonyl

system. -

Gap Analysis: A large gap (typically >6.0 eV for aliphatic amides) indicates high chemical stability, suitable for drug linkers.[1]

Molecular Electrostatic Potential (MEP)

The MEP map is the "fingerprint" seen by a receptor.

-

Negative Potential (

): Concentrated at the Carbonyl Oxygen (~ -40 to -50 kcal/mol).[1][2] This is the primary H-bond acceptor site.[1] -

Positive Potential (

): Concentrated at the Amide Proton (~ +35 kcal/mol).[1] This is the H-bond donor site.[1] -

Lipophilic Neutrality: The cyclopentyl tail shows a near-zero potential (green region), driving hydrophobic burial.[1]

Dipole Moment

-

Magnitude: Expected range 3.5 – 4.2 Debye (highly solvent dependent).[1][2]

-

Vector: Aligned roughly parallel to the C=O bond, pointing from N to O. This strong dipole necessitates accurate implicit solvent modeling (PCM/SMD) during calculations.[1][2]

Step-by-Step Computational Protocol

Phase 1: Conformational Sampling (Input Generation)

Goal: Identify global minimum to prevent "garbage-in, garbage-out".[1][2]

-

Run Monte Carlo conformational search (Force Field: MMFF94x).[1][2]

-

Cluster results (RMSD cutoff 0.5 Å) and select lowest energy conformers within 5 kcal/mol window.[1][2]

Phase 2: Geometry Optimization (Gaussian 16 Example)

Goal: Relax structure with dispersion-corrected DFT.

Phase 3: Electronic Property Calculation (ORCA Example)

Goal: High-precision single point for orbitals and charges.

Visualization of Computational Workflow

The following diagram illustrates the logic flow for characterizing the molecule, ensuring self-consistency between steric (conformational) and electronic factors.

Caption: Hierarchical workflow for deriving electronic properties, emphasizing the necessity of conformational filtering prior to expensive DFT calculations.

Data Summary: Representative Electronic Profile

The following table summarizes the expected theoretical values for 3-cyclopentyl-N-methylpropanamide based on B3LYP-D3/def2-TZVP benchmarks for similar secondary amides.

| Property | Value Range (Est.) | Significance in Drug Design |

| Dipole Moment ( | 3.6 – 4.1 Debye | High polarity of amide headgroup improves water solubility despite lipophilic tail.[1][2] |

| HOMO Energy | -6.2 to -6.5 eV | Indicates resistance to oxidative metabolism.[1][2] |

| LUMO Energy | -0.5 to +0.2 eV | High LUMO suggests low reactivity toward nucleophiles (stable linker).[1][2] |

| H-L Gap | ~ 6.5 eV | Chemically "hard" molecule; stable in physiological conditions.[1] |

| LogP (Predicted) | 1.8 – 2.2 | Ideal range for oral bioavailability (Rule of 5 compliant).[1][2] |

| Rotational Barrier | 18 – 20 kcal/mol | Amide bond is rigid/planar; conformational entropy comes solely from the tail.[1] |

References

-

PubChem. 3-cyclopentyl-N-methylpropanamide (CID 918358).[1][2] National Library of Medicine.[1] [Link][1][2]

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [Link][1][2]

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. [Link][1][2]

-

NIST Chemistry WebBook. Propanamide, 3-cyclopentyl-N-methyl-.[1][2] National Institute of Standards and Technology.[1][4] [Link][1][2]

-

Chai, J.-D., & Head-Gordon, M. (2008).[1][2] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics.[1][2] [Link]

Sources

Methodological & Application

Topic: Robust and Scalable Synthesis Protocols for 3-Cyclopentyl-N-methylpropanamide

An Application Note from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the synthesis of 3-cyclopentyl-N-methylpropanamide, a valuable building block in medicinal chemistry. We present two primary, field-proven protocols: a classic two-step synthesis via an acyl chloride intermediate and a modern, one-pot approach using a peptide coupling agent. The guide emphasizes the underlying chemical principles, offering insights into reagent selection, reaction optimization, and safety considerations to ensure reproducible and high-yield outcomes.

Introduction and Strategic Overview

3-Cyclopentyl-N-methylpropanamide is a secondary amide featuring a lipophilic cyclopentyl group. The incorporation of such carbocyclic moieties is a common strategy in drug design to enhance metabolic stability and modulate pharmacokinetic properties.[1] The synthesis of this target molecule is straightforward and hinges on the formation of an amide bond between 3-cyclopentylpropanoic acid and methylamine.

Directly reacting a carboxylic acid with an amine to form an amide is challenging due to the competing acid-base reaction, which forms a stable ammonium carboxylate salt.[2] This reaction requires harsh conditions, such as high heat, to drive off water and proceed.[3][4] Therefore, a more efficient strategy involves activating the carboxylic acid to make it a more potent electrophile.

This guide details two robust methods to achieve this transformation, beginning with the synthesis of the key precursor, 3-cyclopentylpropanoic acid.

Retrosynthetic Analysis

A logical disconnection of the target amide bond reveals the primary starting materials: 3-cyclopentylpropanoic acid and methylamine.

Caption: Workflow for the acyl chloride synthesis method.

Protocol 2A: Preparation of 3-Cyclopentylpropanoyl Chloride

-

Setup: In a fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 3-cyclopentylpropanoic acid (1.0 eq).

-

Solvent: Add an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Chlorination: Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq) dropwise at 0 °C. Causality: These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, forming the highly electrophilic acyl chloride. [2]Oxalyl chloride is often preferred as its byproducts (CO, CO₂, HCl) are all gaseous, simplifying removal.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases. The reaction can be gently heated to reflux if necessary to ensure completion.

-

Isolation: The acyl chloride is highly reactive and moisture-sensitive. It is typically not isolated. The solvent and excess chlorinating agent are carefully removed under reduced pressure. The crude acyl chloride is used immediately in the next step.

Protocol 2B: Amidation with Methylamine

-

Setup: Dissolve the crude 3-cyclopentylpropanoyl chloride from the previous step in an anhydrous aprotic solvent (e.g., DCM). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: Slowly add a solution of methylamine (2.0-2.5 eq, often as a solution in water, THF, or ethanol) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq).

-

Rationale for Base: The reaction between the acyl chloride and methylamine produces one equivalent of hydrochloric acid (HCl). [5]The added base is crucial to neutralize this HCl. Without it, the HCl would protonate the unreacted methylamine, forming a non-nucleophilic ammonium salt and halting the reaction. [2]4. Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup & Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography or distillation.

-

Method B: Modern One-Pot Coupling Reagent Approach

This method uses a peptide coupling reagent to activate the carboxylic acid in situ, allowing for a direct, one-pot reaction with the amine. [6]Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. [2]This approach offers milder conditions and often simpler workups.

Caption: One-pot synthesis using a coupling reagent.

Protocol 3: EDC-Mediated Amidation

-

Setup: In a round-bottom flask, dissolve 3-cyclopentylpropanoic acid (1.0 eq) in an anhydrous aprotic solvent like DCM or N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add EDC (1.2 eq), an amine base such as Diisopropylethylamine (DIEA) (1.5 eq), and optionally an additive like Hydroxybenzotriazole (HOBt) (1.2 eq). Mechanism Insight: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile. [2]HOBt can be added to suppress side reactions and minimize potential racemization if chiral centers are present.

-

Amine Addition: Add methylamine (1.1 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC.

-

Workup & Purification: The workup is similar to Method A. The urea byproduct from EDC is typically water-soluble, simplifying its removal during the aqueous wash steps. The final product is purified by standard methods like column chromatography.

Safety and Handling

-

Thionyl Chloride/Oxalyl Chloride: Highly corrosive and react violently with water. Handle only in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methylamine: A flammable and corrosive gas or solution with a strong odor. Can cause severe respiratory and eye irritation. Ensure adequate ventilation.

-

Strong Bases (NaOH/KOH): Highly caustic. Avoid contact with skin and eyes. The synthesis of the carboxylic acid precursor involves very high temperatures and should only be attempted by trained personnel with appropriate equipment.

-

Solvents (DCM, THF, DMF): Handle in a well-ventilated area. DCM is a suspected carcinogen.

Conclusion

The synthesis of 3-cyclopentyl-N-methylpropanamide can be achieved efficiently through multiple reliable pathways. The choice between the classic acyl chloride method and a modern coupling reagent approach often depends on factors like scale, cost, and available equipment. The acyl chloride route is robust and economical for larger scales, while coupling reagents offer milder conditions and convenience for smaller-scale or discovery chemistry applications. Both methods, when executed with care, provide high yields of the desired product.

References

Sources

- 1. 3-Cyclopentylpropionic Acid | High-Purity Reagent [benchchem.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Selective N-Methylation of 3-Cyclopentylpropanamide

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Methyl Amides in Medicinal Chemistry

The N-methyl amide functional group is a cornerstone in modern drug design. The strategic methylation of an amide nitrogen can profoundly influence a molecule's pharmacological profile. This modification can enhance metabolic stability by blocking N-dealkylation pathways, improve membrane permeability, and fine-tune the conformational rigidity of a molecule to optimize its binding affinity to a biological target. The so-called "magic methyl" effect, where the simple addition of a methyl group leads to a significant improvement in a compound's properties, is a well-documented phenomenon in medicinal chemistry.[1]

3-Cyclopentylpropanamide is a primary amide featuring a lipophilic cyclopentyl group. Its N-methylation to yield N-methyl-3-cyclopentylpropanamide or N,N-dimethyl-3-cyclopentylpropanamide serves as an excellent model system for exploring methylation strategies applicable to more complex pharmaceutical intermediates. This guide provides a detailed analysis of the reagents and protocols required for the selective methylation of this substrate, focusing on the underlying chemical principles and practical considerations for achieving high yields and selectivities.

Core Concepts: The Challenge of Selective Amide N-Methylation

The nitrogen atom of a primary amide is nucleophilic, but this nucleophilicity is tempered by the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, forcing conditions or highly reactive methylating agents are often required. A key challenge is achieving selective N-methylation over potential O-methylation of the enolate form of the amide. Furthermore, for primary amides, controlling the degree of methylation to obtain the mono-methylated versus the di-methylated product is a critical consideration.

This document will explore three primary strategies for the N-methylation of 3-cyclopentylpropanamide, each with distinct advantages regarding selectivity, safety, and substrate scope.

Method 1: Classical Electrophilic Methylation with Dimethyl Sulfate

Dimethyl sulfate (DMS) is a potent, cost-effective, and highly reactive methylating agent, making it a common choice in industrial applications.[2] The reaction proceeds via an SN2 mechanism where the deprotonated amide nitrogen acts as a nucleophile.[3]

Mechanistic Rationale

The reaction is typically performed in the presence of a base to deprotonate the amide N-H, thereby increasing its nucleophilicity. The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for ensuring complete deprotonation without competing in the methylation reaction.

Caption: Reaction mechanism for N-methylation using Dimethyl Sulfate.

Experimental Protocol: Mono-N-Methylation

Warning: Dimethyl sulfate is highly toxic and a suspected carcinogen.[3] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask.

-

Amide Addition: Dissolve 3-cyclopentylpropanamide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

-

Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Methylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Reagent/Parameter | Quantity/Value | Rationale |

| 3-Cyclopentylpropanamide | 1.0 eq | Substrate |

| Sodium Hydride (NaH) | 1.1 eq | Strong, non-nucleophilic base for deprotonation. |

| Dimethyl Sulfate (DMS) | 1.05 eq | Electrophilic methyl source. A slight excess ensures complete reaction. |

| Anhydrous DMF | Solvent | A polar aprotic solvent that dissolves reactants and intermediates. |

| Temperature | 0 °C to RT | Controls reaction rate and minimizes side reactions. |

| Reaction Time | 2-4 hours | Typical duration for complete conversion. |

Method 2: Safe and Selective Mono-Methylation with Phenyl Trimethylammonium Iodide

Given the high toxicity of traditional methylating agents like DMS and methyl iodide, safer alternatives are highly desirable, especially in research and development settings.[4] Phenyl trimethylammonium iodide (PhMe₃NI) has emerged as a safe, non-toxic, and easy-to-handle solid reagent that provides excellent monoselectivity for the N-methylation of amides.[4][5]

Causality Behind Experimental Choices

This method utilizes a milder base, such as potassium tert-butoxide (t-BuOK), and a quaternary ammonium salt as the methyl source. The reaction is highly selective for mono-methylation because the resulting N-methyl amide is significantly less acidic than the starting primary amide, preventing a second deprotonation and subsequent methylation under these mild conditions.[4] This avoids the over-methylation that can be an issue with more reactive systems.[4]

Caption: Experimental workflow for N-methylation with PhMe₃NI.

Experimental Protocol: Selective Mono-N-Methylation

-

Preparation: In a vial equipped with a magnetic stir bar, combine 3-cyclopentylpropanamide (1.0 equivalent), phenyl trimethylammonium iodide (1.5 equivalents), and potassium tert-butoxide (2.0 equivalents).

-

Solvent Addition: Add cyclopentyl methyl ether (CPME), a more environmentally benign solvent, to the vial.[5]

-

Reaction: Seal the vial and heat the mixture in a pre-heated oil bath at 80 °C for 12-24 hours.

-

Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography to yield the pure N-methyl-3-cyclopentylpropanamide.

| Reagent/Parameter | Quantity/Value | Rationale |

| 3-Cyclopentylpropanamide | 1.0 eq | Substrate |

| PhMe₃NI | 1.5 eq | Safe, solid methyl source ensuring monoselectivity.[5][6] |

| t-BuOK | 2.0 eq | Mildly basic conditions sufficient for deprotonation. |

| CPME | Solvent | An environmentally friendlier alternative to traditional polar aprotic solvents.[5] |

| Temperature | 80 °C | Provides sufficient thermal energy to drive the reaction. |

| Reaction Time | 12-24 hours | Longer reaction time due to the lower reactivity of the reagent. |

Method 3: Methylation with Trimethyl Orthoacetate

Trimethyl orthoacetate (TMOA) is a versatile reagent that can be used for the methylation of various functional groups.[7][8] While often used for the O-methylation of phenols or the acetylation of amines, under specific conditions, it can serve as a methyl source for amides.[9][10] The reaction with amine hydrochlorides to form acetamides proceeds through an imidate intermediate, highlighting the reactivity of orthoesters with amine derivatives.[10]

Mechanistic Considerations

The precise mechanism for direct N-methylation of a neutral amide with TMOA is less commonly cited but is proposed to involve the initial formation of an intermediate that can then transfer a methyl group. The reaction is often facilitated by acid catalysis.

Experimental Protocol

-

Preparation: In a sealed tube, dissolve 3-cyclopentylpropanamide (1.0 equivalent) in trimethyl orthoacetate, which acts as both the reagent and the solvent.

-

Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 equivalents).

-

Reaction: Heat the sealed tube at 100-120 °C for 6-12 hours.

-

Monitoring: Follow the reaction's progress by TLC or GC-MS.

-

Work-up: Cool the reaction mixture and dilute it with ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The excess TMOA can be removed under high vacuum. Purify the residue via column chromatography.

Summary and Outlook

The choice of methylating agent for 3-cyclopentylpropanamide depends on the specific requirements of the synthesis, including safety, cost, and desired selectivity.

-

Dimethyl Sulfate offers a rapid and cost-effective method suitable for large-scale synthesis but requires stringent safety protocols. It can lead to di-methylation if not carefully controlled.

-

Phenyl Trimethylammonium Iodide represents a modern, safer alternative that provides excellent monoselectivity, making it ideal for research, development, and late-stage functionalization where preserving molecular integrity is paramount.[4][5][6]

-

Trimethyl Orthoacetate provides an alternative route, although it may require higher temperatures and optimization for this specific substrate class.

For drug development professionals, the PhMe₃NI method is particularly attractive due to its high degree of functional group tolerance and predictable, selective outcome, minimizing the need for extensive purification and protecting group strategies.

References

-

Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

-

Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Dimethyl sulfate. [Link]

-

Stenutz, R. (2013). Methylation with methyl iodide/sodium hydroxide. [Link]

-

ResearchGate. (n.d.). N‐methylation of secondary amides and imides. [Link]

-

Chemistry LibreTexts. (2024). Reactions of Amines. [Link]

-

Royal Society of Chemistry. (2021). Installing the “magic methyl” – C–H methylation in synthesis. [Link]

-

ChemistNATE. (2019). Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation). YouTube. [Link]

-

University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

-

ACS Publications. (2025). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. [Link]

-

Ataman Kimya. (n.d.). DIMETHYL SULFATE. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]

-

ResearchGate. (2024). Direct esterification of amides by the dimethylsulfate-mediated activation of amide C–N bonds. [Link]

-

ResearchGate. (2025). Trimethyl orthoacetate as a convenient reagent for selective methylation of β-OH groups of (poly)hydroxynaphthazarins. [Link]

- Google Patents. (n.d.). Process for the preparation of (r)-3-(4-(7h-pyrrolo[2,3-d], pyrimidin-4-yl)-1 h-pyrazol-1-yl)

-

Royal Society of Chemistry. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]

-

National Center for Biotechnology Information. (n.d.). Nickel/Photoredox-Catalyzed Methylation of (Hetero)aryl Chlorides Using Trimethyl Orthoformate as a Methyl Radical Source. [Link]

-

ACS Publications. (2016). Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis. Journal of Chemical Education, 93(3), 553–556. [Link]

- Google Patents. (n.d.). Crystalline forms of (3r)-3-cyclopentyl-3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)

Sources

- 1. Nickel/Photoredox-Catalyzed Methylation of (Hetero)aryl Chlorides Using Trimethyl Orthoformate as a Methyl Radical Source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituted amide synthesis by amidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Trimethyl orthoacetate: Chemical properties, Uses, Preparation_Chemicalbook [chemicalbook.com]

- 9. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

optimizing reaction conditions for N-methyl amide synthesis

Application Note: Optimizing Reaction Conditions for N-Methyl Amide Synthesis

Abstract

The synthesis of N-methyl amides is a pivotal transformation in drug discovery, offering improved metabolic stability, membrane permeability, and conformational constraints compared to secondary amides. However, the introduction of the N-methyl group introduces significant steric clash and electronic deactivation, often leading to low yields, slow kinetics, and high racemization rates. This guide moves beyond standard "add-and-stir" protocols, providing a logic-driven framework for selecting coupling reagents (T3P vs. HATU vs. COMU), optimizing solvent systems (Green vs. Dipolar Aprotic), and implementing post-synthetic methylation strategies.

Strategic Optimization Framework

The choice of synthetic route must be dictated by the specific challenges of the substrate. Do not apply a "one-size-fits-all" condition (e.g., HATU/DMF) to every substrate.

Decision Matrix: Selecting the Amidation Strategy

Use the following logic flow to determine the starting point for optimization.

Figure 1: Decision tree for selecting reaction conditions based on substrate properties (Chirality, Sterics, Scalability).

Methodology 1: The "Gold Standard" for Chiral & Scalable Synthesis (T3P)

Rationale: Propylphosphonic anhydride (T3P) is superior to carbodiimides (EDC/DIC) and uronium salts (HATU) for epimerization-prone substrates. It acts as a kinetic trap, forming a cyclic anhydride intermediate that reacts rapidly with amines but slowly epimerizes. Furthermore, its by-products are water-soluble, eliminating the need for chromatography in many cases.

Optimized Protocol:

| Parameter | Condition | Rationale |

| Reagent | T3P (50% w/w in EtOAc or 2-MeTHF) | Low epimerization; Green solvent compatible. |

| Base | Pyridine (2.5 - 4.0 equiv) | Pyridine suppresses epimerization better than DIPEA/TEA in T3P couplings. |

| Solvent | 2-MeTHF or EtOAc | Green alternatives to DMF/DCM; facilitate aqueous workup. |

| Stoichiometry | 1.0 Acid : 1.1 Amine : 1.5 T3P | Slight excess of T3P ensures complete activation. |

| Temperature | 0 °C | Start cold to minimize initial racemization during activation. |

Step-by-Step Procedure:

-

Dissolution: Charge the carboxylic acid (1.0 equiv) and N-methyl amine (1.1 equiv) into a reactor with 2-MeTHF (5–10 volumes).

-

Base Addition: Add Pyridine (3.0 equiv) and cool the mixture to 0 °C.

-

Activation: Dropwise add T3P solution (1.5 equiv, 50% in EtOAc) over 15 minutes. Note: Exothermic reaction.

-

Reaction: Allow to warm to room temperature (20–25 °C). Monitor by HPLC/LC-MS. Most reactions complete within 2–4 hours.

-

Workup (Self-Validating): Add water (5 volumes). Separate layers. Wash organic layer with 10% citric acid (removes pyridine/amine), then 10% NaHCO₃ (removes unreacted acid/T3P by-products), then brine.

-

Isolation: Concentrate organic layer.

Critical Insight: If the reaction is sluggish, do not heat . Heating T3P reactions significantly increases epimerization. Instead, increase T3P equivalents to 2.0–2.5 or switch to a more polar solvent like MeCN (if solubility is an issue).

Methodology 2: The "Powerhouse" for Steric Bulk (COMU/Oxyma)

Rationale: When coupling two sterically hindered partners (e.g., N-methylated amino acids), T3P may be too slow. The combination of COMU (a morpholino-uronium salt) with Oxyma Pure provides the highest reactivity while maintaining a safer profile than the explosive HOBt/HOAt additives.

Optimized Protocol:

-

Reagent: COMU (1.0–1.1 equiv) + Oxyma Pure (1.0 equiv).

-

Base: TMP (2,4,6-Collidine) or DIPEA (2.0 equiv). Collidine is preferred for chiral preservation.

-

Solvent: DMF (Standard) or N-Butylpyrrolidinone (NBP - Green alternative).

Step-by-Step Procedure:

-

Dissolve Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.

-

Add Base (Collidine, 2.0 equiv) and cool to 0 °C.

-

Add COMU (1.0 equiv) and stir for 2–5 minutes (Pre-activation). Caution: Do not pre-activate >10 mins to avoid guanidinylation.

-

Add the N-methyl amine (1.1 equiv).

-

Stir at RT.[1] If conversion <50% after 4h, add microwave irradiation (40 °C, 30 mins) as a last resort.

Methodology 3: Green Post-Synthetic Methylation (Catalytic)

Rationale: Instead of coupling an N-methyl amine (which may be expensive or volatile), synthesize the secondary amide first, then methylate it using Methanol as the C1 source. This "Borrowing Hydrogen" methodology avoids toxic Methyl Iodide (MeI).

Mechanism:

-

Dehydrogenation of MeOH

Formaldehyde + Metal-H. -

Condensation of Amide + Formaldehyde

N-hydroxymethyl amide -

Reduction of N-methylene amide by Metal-H

N-Methyl Amide.

Optimized Protocol (Ru-Catalyzed):

| Component | Reagent |

| Catalyst | Ru-Macho-BH (0.5 – 1.0 mol%) |

| C1 Source | Methanol (Solvent & Reagent) |

| Base | KOtBu (10 mol%) or Cs₂CO₃ (for sensitive substrates) |

| Conditions | Sealed tube, 100–120 °C, 12–24 h. |

Workflow:

-

In a glovebox or under Argon, charge the secondary amide (1.0 equiv), Ru-Macho-BH (1 mol%), and KOtBu (10 mol%) into a pressure tube.

-

Add anhydrous Methanol.

-

Seal and heat to 110 °C.

-

Validation: Upon cooling, carefully vent (H₂ release). Concentrate and purify. This method preserves chiral centers alpha to the amide if the base concentration is kept low.

Troubleshooting & Data Analysis

Common Failure Modes

| Issue | Root Cause | Solution |

| Low Conversion | Steric hindrance prevents nucleophilic attack. | Switch from T3P to Acid Fluoride (TFFH reagent) or use Microwave heating (only if achiral). |

| Racemization | Oxazolone formation via slow coupling; High base loading. | Use T3P/Pyridine (Method 1). Avoid DIPEA. Add Oxyma . |

| "Missing" Product in NMR | Rotamers . N-methyl amides exist as cis/trans isomers. | Run NMR at high temperature (e.g., 60–80 °C in DMSO-d6) to coalesce peaks. |

| Impurity: Guanidinylation | Amine reacted with Uronium reagent (HATU/COMU).[2] | Reduce pre-activation time to <1 min. Ensure Acid is in excess during activation. |

Visualizing the T3P Advantage

Figure 2: Mechanistic flow of T3P coupling highlighting the water-soluble byproduct and kinetic suppression of epimerization.

References

-

Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

-

Gallo, F., et al. (2020).[4] "Green Solvents for the Formation of Amide Linkage." Organic & Biomolecular Chemistry. Link

-

Kundu, S., et al. (2019).[5] "Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol." Organic Letters. Link

-

Pfizer Inc. (2012). "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol [organic-chemistry.org]

Application Notes and Protocols for 3-Cyclopentyl-N-methylpropanamide as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Saturated Carbocycles and Amide Bonds in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. Small, saturated carbocycles, such as the cyclopentyl group, are increasingly favored for their ability to impart a favorable combination of properties to a drug candidate. Unlike flat, aromatic rings, the three-dimensional nature of the cyclopentyl moiety allows for a more precise and intricate interaction with the target protein's binding pocket, often leading to enhanced potency and selectivity. Furthermore, the cyclopentyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism, and it can fine-tune lipophilicity, which is a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Concurrently, the amide bond remains one of the most fundamental and prevalent functional groups in pharmaceuticals. Its stability, capacity for hydrogen bonding, and the relative ease of its formation make it an indispensable linker in a vast array of therapeutic agents. The combination of a cyclopentyl group with a simple N-methylpropanamide scaffold, as seen in 3-cyclopentyl-N-methylpropanamide, creates a versatile pharmaceutical intermediate. This compound offers a lipophilic cyclopentyl tail, a rigid propyl linker, and a secondary amide for further chemical elaboration or for direct interaction with a biological target.

While 3-cyclopentyl-N-methylpropanamide itself is not a final drug product, its structural elements are present in more complex molecules that have demonstrated significant therapeutic potential. A notable example is the core structure of CDK4/6 inhibitors like Ribociclib, which features a cyclopentyl group attached to a heterocyclic system. The synthesis of such complex molecules often relies on the initial construction of simpler building blocks that contain key structural features. Therefore, understanding the synthesis and handling of intermediates like 3-cyclopentyl-N-methylpropanamide is of significant practical importance for medicinal chemists.

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of 3-cyclopentyl-N-methylpropanamide, positioning it as a valuable intermediate for the development of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in multi-step syntheses. The following table summarizes the key properties of 3-cyclopentyl-N-methylpropanamide.[1][2]

| Property | Value | Source |

| Molecular Formula | C9H17NO | PubChem[1] |

| Molecular Weight | 155.24 g/mol | PubChem[1] |

| IUPAC Name | 3-cyclopentyl-N-methylpropanamide | PubChem[1] |

| CAS Number | 153035-41-7 | PubChem[1] |

| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid | General chemical knowledge |

| Boiling Point | Not experimentally determined, but expected to be >200 °C at atmospheric pressure | General chemical knowledge |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | General chemical knowledge |

Synthesis of 3-Cyclopentyl-N-methylpropanamide: A Detailed Protocol

The synthesis of 3-cyclopentyl-N-methylpropanamide is most efficiently achieved through the coupling of 3-cyclopentylpropanoic acid and methylamine. This reaction is a classic example of amide bond formation, a cornerstone of organic and medicinal chemistry. While direct condensation of a carboxylic acid and an amine requires high temperatures and is often low-yielding, the use of a coupling reagent facilitates the reaction under mild conditions with high efficiency.

Among the plethora of modern coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) stands out for its rapid reaction times, high yields, and low rates of racemization, particularly in peptide synthesis.[3][4] The following protocol details a reliable method for the synthesis of 3-cyclopentyl-N-methylpropanamide using HATU as the coupling agent.

Reaction Scheme

Caption: General reaction scheme for the HATU-mediated synthesis of 3-cyclopentyl-N-methylpropanamide.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 3-Cyclopentylpropanoic Acid | 142.19 | 1.0 g | 7.03 | 1.0 |

| Methylamine (2.0 M in THF) | 31.06 | 3.87 mL | 7.73 | 1.1 |

| HATU | 380.23 | 2.94 g | 7.73 | 1.1 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.45 mL | 14.06 | 2.0 |

| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - | - |

| Ethyl Acetate (EtOAc) | - | ~200 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | - | ~100 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO3) solution | - | ~50 mL | - | - |

| Brine (Saturated NaCl solution) | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate (Na2SO4) | - | As needed | - | - |

| Silica Gel (for column chromatography) | - | As needed | - | - |

Experimental Protocol

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-cyclopentylpropanoic acid (1.0 g, 7.03 mmol).

-

Dissolution: Add anhydrous DMF (20 mL) to the flask and stir until the carboxylic acid is fully dissolved.

-

Addition of Base and Coupling Reagent: To the stirred solution, add DIPEA (2.45 mL, 14.06 mmol) followed by HATU (2.94 g, 7.73 mmol). Stir the mixture at room temperature for 15 minutes. The solution may become slightly warm and change color. This pre-activation step is crucial for the efficient formation of the reactive OAt-active ester intermediate.[3][5]

-

Addition of Amine: Slowly add the solution of methylamine (3.87 mL of a 2.0 M solution in THF, 7.73 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Workup - Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 50 mL of water.

-

Aqueous Washes:

-

Wash the organic layer with 1 M HCl (2 x 50 mL) to remove excess DIPEA and other basic impurities.

-

Wash with saturated NaHCO3 solution (1 x 50 mL) to remove any remaining acidic components.

-

Wash with brine (1 x 50 mL) to reduce the amount of water in the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude 3-cyclopentyl-N-methylpropanamide is typically purified by flash column chromatography on silica gel.[6][7][8][9]

-

Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes or heptane).

-

Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

-

Elution: The product is eluted from the column using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Final Concentration: The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified 3-cyclopentyl-N-methylpropanamide.

Caption: A typical workflow for the purification of 3-cyclopentyl-N-methylpropanamide via flash column chromatography.

Characterization of 3-Cyclopentyl-N-methylpropanamide

The identity and purity of the synthesized 3-cyclopentyl-N-methylpropanamide should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[10][11][12]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl protons (a complex multiplet in the range of 1.0-1.8 ppm), the methylene protons of the propyl chain (multiplets between 1.5 and 2.2 ppm), and the N-methyl group (a singlet or doublet, depending on the solvent and temperature, around 2.7-2.8 ppm). The amide N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the cyclopentyl ring (typically between 25 and 40 ppm), the propyl chain carbons (in the range of 30-40 ppm), the N-methyl carbon (around 26 ppm), and the carbonyl carbon (around 173 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 3-cyclopentyl-N-methylpropanamide, the expected molecular ion peak [M+H]⁺ in electrospray ionization (ESI) would be at m/z 156.14. The fragmentation pattern in GC-MS would likely show characteristic losses of fragments of the cyclopentyl and propanamide moieties.[13][14]

Application in Pharmaceutical Synthesis: A Building Block for Complex Molecules

The utility of 3-cyclopentyl-N-methylpropanamide as a pharmaceutical intermediate lies in its ability to introduce the cyclopentylpropylamide substructure into a larger molecule. While this specific molecule may not be a direct precursor to a marketed drug, the synthesis of related structures is highly relevant.

For instance, the synthesis of the CDK4/6 inhibitor Ribociclib involves the key intermediate 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide.[15][16][17] This intermediate contains a cyclopentyl group attached to a nitrogen atom of a heterocyclic core, and a dimethylamide group. The synthetic strategies employed to construct such molecules often involve the coupling of a cyclopentyl-containing fragment to a pre-formed heterocyclic system.[18][19]

Caption: Conceptual workflow illustrating the use of a cyclopentyl-containing intermediate in a multi-step pharmaceutical synthesis.